mTOR vs. PI3Kα Selectivity: A 1,000-Fold Advantage Over Bimiralisib (PQR309)
PQR620 demonstrates over 1,000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays [1]. This represents a significant enhancement in selectivity compared to its parent compound, the dual PI3K/mTOR inhibitor bimiralisib (PQR309). PQR620 was rationally designed starting from bimiralisib by increasing molecular affinity for mTOR while decreasing binding to PI3K, thereby reducing off-target PI3K pathway inhibition [2].
| Evidence Dimension | Kinase Selectivity (Fold Selectivity) |
|---|---|
| Target Compound Data | >1,000-fold selectivity for mTOR over PI3Kα |
| Comparator Or Baseline | Bimiralisib (PQR309): Dual PI3K/mTOR inhibitor (significantly lower mTOR selectivity) |
| Quantified Difference | Substantially increased (>1,000x) selectivity for mTOR |
| Conditions | Enzymatic binding assay |
Why This Matters
High selectivity minimizes confounding PI3K pathway inhibition, enabling more precise interrogation of mTOR-specific biology in experimental systems.
- [1] Rageot, D., et al. (2018). Discovery and Preclinical Characterization of PQR620... Journal of Medicinal Chemistry, 61(22), 10084–10105. View Source
- [2] Tarantelli, C., et al. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas... Cancers, 11(6), 775. View Source
